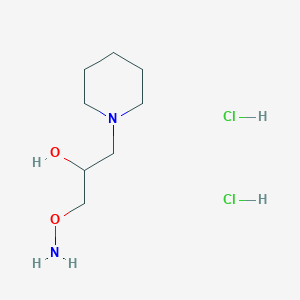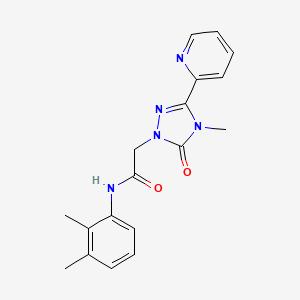![molecular formula C6H12ClNO B2771925 Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride CAS No. 2355191-38-5](/img/structure/B2771925.png)
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is a yellow solid and is used as a building block in research .
Molecular Structure Analysis
The molecular structure of Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride can be represented by the SMILES notation: OC1C2CC1CNC2.Cl . This indicates that the molecule contains a bicyclic structure with a nitrogen atom and a hydroxyl group .Physical And Chemical Properties Analysis
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a yellow solid . It has a molecular weight of 149.62 . It should be stored at 0-8 °C .Scientific Research Applications
Antihistamine Drug Development
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride has been investigated for its role in antihistamine drug development. Researchers have incorporated its core structure into existing drugs, such as Rupatidine, replacing the pyridine ring. This modification led to improved physicochemical properties, making it a promising candidate for treating allergic reactions and related conditions .
Bioisosteric Replacement
In 2022, bicyclo[3.1.1]heptanes (including endo-3-azabicyclo[3.1.1]heptan-6-ol) were proposed as bioisosteres of meta-substituted benzenes in biologically active compounds. These cores exhibit similar angles between exit vectors, comparable distances between substituents, and physicochemical properties. Such bioisosteric replacements play a crucial role in drug design and optimization .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, which shares structural similarities with endo-3-azabicyclo[3.1.1]heptan-6-ol, is a central core in tropane alkaloids. These alkaloids exhibit diverse biological activities. Researchers have explored stereoselective methods to synthesize this scaffold, aiming to unlock its potential for drug discovery and medicinal chemistry .
Heterocyclic Chemistry
Adding a nitrogen atom to bicyclo[3.1.1]heptanes (such as endo-3-azabicyclo[3.1.1]heptan-6-ol) creates saturated analogs of pyridine. This work has focused on scalable approaches to 3-azabicyclo[3.1.1]heptanes, providing novel building blocks for heterocyclic chemistry. The incorporation of these compounds into drug structures further expands their applications .
Multigram Synthesis
Efficient multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been achieved. This compound serves as a promising building block for medicinal chemistry. Its accessibility and potential applications make it an exciting area of research .
Functional Group Tolerance
Researchers have explored the functional group tolerance of endo-3-azabicyclo[3.1.1]heptan-6-ol derivatives. Understanding how different substituents affect its reactivity and properties is essential for designing novel compounds with specific functions .
These applications highlight the versatility and significance of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride in various scientific contexts. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟
Safety And Hazards
properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H/t4-,5+,6?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-FTEHNKOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2771845.png)





![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

